Leustroducsin H

Description

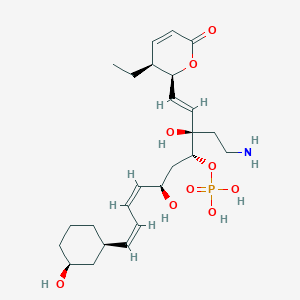

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40NO9P |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxy-10-[(1R,3S)-3-hydroxycyclohexyl]deca-1,7,9-trien-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C25H40NO9P/c1-2-19-10-11-24(29)34-22(19)12-13-25(30,14-15-26)23(35-36(31,32)33)17-21(28)8-4-3-6-18-7-5-9-20(27)16-18/h3-4,6,8,10-13,18-23,27-28,30H,2,5,7,9,14-17,26H2,1H3,(H2,31,32,33)/b6-3-,8-4-,13-12+/t18-,19+,20+,21+,22+,23-,25+/m1/s1 |

InChI Key |

CNIIGWQCMRZTQE-OVPPXBFPSA-N |

Isomeric SMILES |

CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/[C@@H]2CCC[C@@H](C2)O)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)O)O)OP(=O)(O)O)O |

Synonyms |

leustroducsin H LSN H |

Origin of Product |

United States |

Discovery, Isolation, and Production Methodologies

Isolation from Producing Organisms (e.g., Streptomyces species)

Leustroducsin H is structurally identical to Phoslactomycin G (PLM G). nih.govnih.gov While direct isolation of this compound from wild-type strains is not the primary method of acquisition, the closely related acylated leustroducsins (A, B, and C) are naturally produced and isolated from the culture broth of specific bacterial strains. jst.go.jp

The foundational discovery of the leustroducsin family was made through the fermentation of the soil bacterium Streptomyces platensis SANK 60191. jst.go.jpacs.orgnih.gov The general process involves large-scale fermentation, followed by extraction and purification. The culture broth is subjected to extraction, often using solvents like ethyl acetate, to separate the metabolites from the aqueous medium. jst.go.jp Subsequent purification is a multi-step process that heavily relies on chromatographic techniques. jst.go.jpnih.gov Preparative reverse-phase high-performance liquid chromatography (HPLC) is a critical step to separate the different leustroducsin analogues from the complex mixture present in the crude extract. jst.go.jpnih.gov For instance, from a 60-liter culture of S. platensis, repeated HPLC purifications are necessary to isolate minor components like Leustroducsin B, highlighting the complexity of separating these structurally similar compounds. nih.gov

Another species, Streptomyces sp. ACT232, isolated from a marine source, has been shown to produce related dephosphorylated derivatives called lactomycins. mdpi.com The isolation process from this strain involved culturing in ISP2 medium, adsorbing the metabolites from the filtrate onto Amberlite XAD 16N resin, and extracting with acetone. mdpi.com The extract was then partitioned with n-butanol and water, and the butanol fraction was purified using ODS flash chromatography and reversed-phase HPLC. mdpi.com These methods are indicative of the general strategies employed for isolating compounds of this class from Streptomyces fermentations.

| Producing Organism | Isolated Compounds | Key Isolation Techniques |

| Streptomyces platensis SANK 60191 | Leustroducsins A, B, C | Fermentation, Ethyl Acetate Extraction, Preparative Reverse-Phase HPLC. jst.go.jp |

| Streptomyces platensis SAM-0654 | Leustroducsin-related compounds | Fermentation, Culture Broth Isolation. google.com |

| Streptomyces sp. ACT232 (Marine-derived) | Lactomycins A-C (related dephosphorylated derivatives) | Fermentation, Resin Adsorption (Amberlite XAD 16N), Solvent Partitioning, ODS Flash Chromatography, Reversed-Phase HPLC. mdpi.com |

Enzymatic Derivatization and Semisynthesis of this compound

This compound serves as a valuable precursor in the semisynthesis of more complex, acylated leustroducsins. nih.govnih.gov The low yield of specific analogues like Leustroducsin B from direct fermentation prompted the development of chemoenzymatic strategies starting from the more accessible, unacylated this compound core. nih.gov

A primary route to obtaining this compound is through the enzymatic hydrolysis of the acyl group from a mixture of naturally produced leustroducsins. nih.gov This process effectively removes the side chains from compounds like Leustroducsin A, B, and C to yield the common this compound backbone. nih.gov This enzymatic deacylation provides a supply of the key intermediate, which would otherwise be difficult to obtain in large quantities. nih.gov

Once this compound (also referred to as PLM G) is obtained, it can be used in targeted synthesis. The C-18 hydroxyl group of this compound can be selectively esterified to produce various natural and non-natural analogues. nih.gov For example, a successful semisynthesis of Leustroducsin B was achieved from this compound in a process that involved the enzymatic hydrolysis of the phosphate (B84403) ester as a key step. researchgate.net More advanced chemoenzymatic methods utilize specific enzymes to attach new side chains. The acyltransferase PlmS3, for instance, can catalyze the esterification of PLM G (this compound) with various acyl-CoA thioesters to produce specific phoslactomycins. nih.gov This one-step enzymatic acylation is an efficient alternative to multi-step chemical synthesis. nih.gov

| Starting Material | Enzyme/Process | Product | Purpose |

| Mixture of Leustroducsins (A, B, C) | Enzymatic Hydrolysis (Deacylation) | This compound (PLM G) | To produce the core unacylated intermediate. nih.govnih.gov |

| This compound (PLM G) | PlmS3 Acyltransferase + Acyl-CoAs | Acylated Phoslactomycins (e.g., PLM A, C, E) | Chemoenzymatic synthesis of specific analogues. nih.gov |

| This compound | Chemical Synthesis (e.g., Yamaguchi esterification) | Leustroducsin B | Semisynthesis of low-abundance natural products. nih.govnih.gov |

Microbial Fermentation Strategies for Analogues and Precursors

Modern biotechnology offers powerful tools to manipulate the biosynthetic pathways of microorganisms to produce specific desired compounds. isomerase.com For this compound, this involves genetically engineering the producing Streptomyces strains.

The biosynthesis of acylated leustroducsins (phoslactomycins) involves a series of enzymatic steps. A key late-stage step is the acylation of the C-18 hydroxyl group of PLM G (this compound), a reaction catalyzed by an 18-O-acyltransferase enzyme encoded by the plmS3 gene. nih.gov In wild-type Streptomyces sp. HK 803, PLM G is not observed at significant levels because it is efficiently converted to its acylated derivatives. nih.gov

A targeted microbial fermentation strategy to produce this compound directly involves the creation of a gene-deletion mutant. By deleting the plmS3 gene from the phoslactomycin biosynthetic cluster in Streptomyces sp. HK 803, the metabolic pathway is blocked at the acylation step. nih.gov This engineered mutant strain loses the ability to add the acyl side chain, resulting in the selective accumulation and production of the precursor PLM G (this compound). nih.gov This genetic engineering approach provides the first direct fermentation method to access this valuable intermediate, bypassing the need for post-fermentation enzymatic deacylation. nih.gov

Furthermore, understanding the roles of other biosynthetic genes opens possibilities for creating other analogues. For example, the hydroxylation of the phoslactomycin backbone at C-18 is mediated by a cytochrome P450 monooxygenase encoded by the plmS2 gene, which converts Phoslactomycin B into Phoslactomycin G (this compound). nih.gov Manipulating such enzymes could lead to the production of a wider variety of precursors and novel derivatives through combinatorial biosynthesis. nih.govisomerase.com

Biosynthetic Pathway Elucidation

Identification of Biosynthetic Gene Clusters

The genetic blueprint for Leustroducsin H and related phoslactomycins is encoded within large biosynthetic gene clusters (BGCs) found in various species of Streptomyces. The entire 75-kbp Plm biosynthetic gene cluster from Streptomyces sp. strain HK803 has been cloned and sequenced. nih.govnih.gov Similar BGCs have been identified in other producing organisms, such as Streptomyces platensis SAM-0654 and Streptomyces sp. ACT232. nih.govmdpi.comnaturalproducts.net

Analysis of these clusters reveals a collection of genes essential for producing the complex polyketide structure. nih.gov These typically include:

Polyketide Synthase (PKS) genes: Six PKS genes are responsible for assembling the core carbon backbone of the molecule. nih.gov

Genes for starter unit biosynthesis: A set of six genes is dedicated to the synthesis of cyclohexanecarboxyl-CoA (CHC), which serves as the starter unit for the polyketide chain. nih.govresearchgate.net

Post-PKS modification genes: At least eight genes code for enzymes that perform tailoring reactions after the initial polyketide chain is formed. These modifications are critical for generating the final, biologically active compounds. nih.gov

Transporter and Regulatory genes: The cluster also contains genes predicted to be involved in exporting the metabolites and regulating the biosynthetic process. nih.gov

While the gene cluster in Streptomyces sp. HK-803 is contiguous, in other strains like S. platensis SAM-0654 and Streptomyces sp. ACT232, the necessary genes are found separated into two different contigs. nih.govmdpi.com Despite this organizational difference, the high degree of similarity (83-98% identity) among the genes from different strains suggests a conserved biosynthetic pathway. nih.govmdpi.com

Enzymatic Transformations in this compound Biosynthesis

The final structure of this compound is achieved through a series of precise enzymatic modifications to a precursor molecule. Two key enzymes, a cytochrome P450 monooxygenase and an acyltransferase, play pivotal roles in the late stages of the biosynthetic pathway.

The introduction of a hydroxyl group at the C-18 position is a critical step in the formation of this compound. This reaction is catalyzed by PlmS2, a cytochrome P450 monooxygenase. nih.govnih.gov Genetic deletion of the plmS2 gene in Streptomyces sp. strain HK803 resulted in a mutant that could only produce Phoslactomycin B (PLM B), a precursor lacking the C-18 hydroxyl group. nih.govnih.gov

Further studies involving the expression and purification of the PlmS2 protein confirmed its function. The enzyme mediates the specific hydroxylation of PLM B to generate Phoslactomycin G (PLM G), which is identical to this compound. nih.govnih.gov This transformation represents a key diversification step in the pathway, producing the substrate necessary for subsequent acylation reactions. nih.gov The PlmS2 enzyme is classified as a class I bacterial P450, which requires an electron donor, likely a ferredoxin protein encoded by the plmT6 gene within the same cluster. nih.gov

This compound (PLM G) serves as the direct precursor for a variety of other acylated phoslactomycins and leustroducsins. nih.gov The enzyme responsible for this acylation is PlmS3, an 18-O-acyltransferase. nih.govresearchgate.net The plmS3 gene is located adjacent to plmS2 in the biosynthetic gene cluster. nih.gov

Deletion of the plmS3 gene blocks the formation of all acylated phoslactomycins, leading to the accumulation of this compound (PLM G). nih.gov The recombinant PlmS3 protein has been shown to catalyze the transfer of various acyl groups from their respective coenzyme A (CoA) thioesters to the C-18 hydroxyl group of this compound. nih.govresearchgate.net For example, PlmS3 can use isobutyryl-CoA, 3-methylbutyryl-CoA, and cyclohexylcarbonyl-CoA to convert this compound into PLM A, PLM C, and PLM E, respectively. nih.govresearchgate.net This enzyme exhibits a degree of promiscuity, accepting a range of acyl-CoA substrates, which accounts for the diversity of related compounds produced by the host organisms. nih.gov

Proposed Biosynthetic Intermediates and Branch Points

Based on genetic and biochemical evidence, a clear biosynthetic pathway leading to and branching from this compound has been proposed. Feeding studies suggest that the biosynthesis begins with a cyclohexanecarboxylate (B1212342) starter unit and that Phoslactomycin B (PLM B) is the first major polyketide product to be completed. researchgate.net

PLM B represents a critical branch point in the pathway. nih.gov

Hydroxylation: PLM B is acted upon by the cytochrome P450 monooxygenase, PlmS2, which hydroxylates it at the C-18 position to yield this compound (also known as PLM G). nih.govnih.gov

Acylation: this compound then becomes the substrate for the acyltransferase, PlmS3. This enzyme catalyzes the esterification of the C-18 hydroxyl group. nih.gov The specific acyl-CoA available in the cell, supplied by primary metabolic pathways, determines which final phoslactomycin or leustroducsin analog is produced. nih.govresearchgate.net

Therefore, this compound is a key biosynthetic intermediate. Its formation is the penultimate step for many related compounds, but it is the final product when the subsequent acylation step does not occur, as seen in plmS3 deletion mutants. nih.govnih.gov Other related molecules, such as the lactomycins, which are dephosphorylated derivatives, are also considered to be biosynthetic intermediates of the phoslactomycin family. nih.govmdpi.com

Molecular and Cellular Biological Activities

Modulation of Protein Phosphatase Activity

Leustroducsin H is recognized as a specific inhibitor of Protein Phosphatase 2A (PP2A), a crucial enzyme involved in the regulation of numerous cellular processes. Its inhibitory action and selectivity are key determinants of its biological effects.

Specific Inhibition of Protein Phosphatase 2A (PP2A)

This compound has been identified as a specific inhibitor of Protein Phosphatase 2A (PP2A). nih.gov PP2A is a major serine/threonine phosphatase that plays a central role in regulating cell growth, differentiation, and apoptosis. The inhibition of PP2A by this compound is a key mechanism underlying its observed biological effects. nih.govacs.org This inhibitory activity is shared with other members of the phoslactomycin family, such as phoslactomycin A and cytostatin. nih.govacs.org The specific inhibition of PP2A by these compounds can lead to the augmentation of natural killer (NK) cell activity and the inhibition of tumor metastasis. nih.govacs.org

The interaction between this compound and PP2A is believed to occur at the catalytic subunit of the enzyme. While the precise molecular interactions are still under investigation, it is understood that the phosphate (B84403) group and other structural features of the leustroducsin molecule are critical for its inhibitory potency. nih.gov The inhibition of PP2A leads to a hyperphosphorylated state of its substrate proteins, thereby altering downstream signaling cascades.

Selectivity Profile Against Other Phosphatases

This compound demonstrates a notable selectivity for PP2A over other protein phosphatases, such as Protein Phosphatase 1 (PP1). acs.org While it can inhibit PP1, it does so at significantly lower concentrations for PP2A, indicating a clear preference. For instance, phoslactomycins, which are structurally related to leustroducsins, inhibit PP2A at an IC50 of 4.7 μM, a concentration much lower than that required to inhibit PP1. acs.org This selectivity is a critical feature, as indiscriminate inhibition of phosphatases could lead to widespread and non-specific cellular effects. The development of highly selective inhibitors is a key goal in targeting phosphatase activity for therapeutic purposes. nih.gov

Induction of Cytokine Production

A significant biological activity of the leustroducsin family, including this compound, is the induction of cytokine production, particularly Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govnih.gov

Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Induction

Leustroducsins have been shown to induce the production of both G-CSF and GM-CSF in bone marrow stromal cells. nih.govnih.gov These cytokines are hematopoietic growth factors that stimulate the proliferation and differentiation of granulocytes and macrophages, respectively. por-journal.comnih.gov The induction of G-CSF and GM-CSF by leustroducsins is comparable to that induced by potent cytokine inducers like interleukin-1. nih.gov This activity suggests a role for this compound in modulating immune responses and hematopoiesis. The induction of these colony-stimulating factors is thought to be a key contributor to the observed in vivo activities of leustroducsins, such as enhancing host resistance to bacterial infections. acs.org

Comparative Activity of this compound and Specific Analogues

The cytokine-inducing activity of this compound has been compared to its analogue, Leustroducsin B. While Leustroducsin B is a potent inducer of cytokines, this compound has been found to be approximately 100 times less effective in in vitro studies. nih.gov However, despite this lower in vitro activity, this compound exhibits comparable thrombopoietic effects in vivo. nih.gov This suggests that the C-18 acyl group, which differs between these analogues, plays a significant role in their biological activity and that in vivo metabolism may influence their ultimate effects. nih.gov The structure-activity relationship of leustroducsin derivatives continues to be an area of active investigation to understand how specific structural modifications impact their cytokine-inducing capabilities. nih.gov

Influence on Cell Signaling Pathways

The biological activities of this compound and its analogues are mediated through their influence on various intracellular signaling pathways. The inhibition of PP2A, a key signaling regulator, has cascading effects on multiple downstream pathways. For example, the specific inhibition of PP2A by compounds like this compound has been linked to the upregulation of NK-generating cytokines, which can in turn inhibit tumor metastasis. nih.gov

Furthermore, studies on the related compound Leustroducsin B have provided insights into the potential signaling mechanisms. Leustroducsin B has been shown to activate the NF-κB pathway through a mechanism involving acidic sphingomyelinase (A-SMase). acs.org This activation is inhibited by antioxidants and inhibitors of A-SMase and phosphatidylcholine-specific phospholipase C (PC-PLC), such as D609. acs.orgmdpi.com These findings suggest that leustroducsins may exert their effects by potentiating the A-SMase-mediated signaling pathway to stimulate NF-κB, a key transcription factor involved in inflammation and immune responses. acs.org Additionally, Leustroducsin B has been observed to regulate the production of interleukin-11 (IL-11) at a post-transcriptional level by increasing the stability of its mRNA. acs.org

Activation of Nuclear Factor-κB (NF-κB) Signaling

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Research into the biological activities of leustroducsins has shed light on their ability to modulate this critical signaling pathway. While detailed studies have often utilized the closely related analogue, Leustroducsin B, the structural similarity allows for strong inferences regarding the activity of this compound.

Studies on Leustroducsin B have demonstrated its capacity to induce the activation of NF-κB. acs.orgresearchgate.net In human bone marrow-derived stromal cells (KM-102), Leustroducsin B was shown to stimulate the transcriptional activity of an interleukin-8 (IL-8) promoter, a process known to be dependent on NF-κB. acs.orgresearchgate.net The crucial role of NF-κB in this induction was confirmed by experiments where mutations in the NF-κB binding site within the IL-8 promoter completely abolished the inductive effect of Leustroducsin B. acs.org This suggests that the leustroducsin scaffold is a potent activator of the NF-κB signaling cascade. The activation of this pathway is a key mechanism through which leustroducsins can induce the production of various cytokines. nih.gov

The broader class of phoslactomycin and leustroducsin compounds are recognized for their ability to induce colony-stimulating factors (CSFs), an activity that is often mediated by NF-κB activation. nih.gov This positions this compound as a molecule of interest for its potential to modulate immune and hematopoietic cell functions through the activation of this central signaling hub.

Involvement of the Acidic Sphingomyelinase Pathway

Further investigation into the mechanism of NF-κB activation by leustroducsins has revealed the critical involvement of the acidic sphingomyelinase (A-SMase) pathway. acs.orgresearchgate.net A-SMase is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a lipid second messenger implicated in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.

The link between Leustroducsin B and the A-SMase pathway was established through the use of specific inhibitors. The inductive effect of Leustroducsin B on NF-κB-dependent reporter gene expression was significantly inhibited by cationic amphiphilic drugs, which are known inhibitors of A-SMase. acs.org Additionally, D609, an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), also blocked the activity of Leustroducsin B. acs.orgmdpi.com This suggests a signaling cascade where Leustroducsin B potentiates the A-SMase-mediated pathway, leading to the subsequent activation of NF-κB. acs.orgjofph.comjofph.com

These findings indicate that the activation of NF-κB by leustroducsins is not a direct interaction but is mediated through an upstream signaling cascade involving lipid messengers. The data strongly suggest that this compound, sharing the core structure of Leustroducsin B, likely employs a similar mechanism, leveraging the A-SMase pathway to initiate its downstream cellular effects.

Modulation of Cell Proliferation and Differentiation Pathways

This compound and its related compounds have been shown to exert significant effects on cell proliferation and differentiation, particularly in hematopoietic cell lines. researchgate.netresearchgate.net A primary mechanism underlying these effects is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression and developmental pathways. researchgate.netresearchgate.net

The human promyelocytic leukemia cell line, HL-60, has been a valuable model for studying myeloid differentiation. nih.govnih.gov Compounds belonging to the phoslactomycin and leustroducsin class have been shown to induce myeloid differentiation in these cells. researchgate.netresearchgate.net This suggests that this compound can influence the intricate molecular signaling that governs the maturation of myeloid progenitor cells.

The inhibition of PP2A by this compound is a critical aspect of its biological activity. researchgate.net PP2A is known to dephosphorylate and thereby regulate the activity of numerous proteins involved in cell cycle control and proliferation. By inhibiting PP2A, this compound can alter the phosphorylation status of key regulatory proteins, leading to changes in cell cycle progression and promoting a shift from proliferation to differentiation. This modulation of fundamental cellular pathways underscores the potential of this compound as a tool for investigating and influencing cell fate decisions.

| Compound/Factor | Cell Line | Observed Effect | Implied Pathway Involvement |

| Leustroducsin B | KM-102 | Induced NF-κB dependent IL-8 promoter activity. | NF-κB Signaling |

| A-SMase Inhibitors | KM-102 | Inhibited Leustroducsin B-induced NF-κB activation. | Acidic Sphingomyelinase Pathway |

| This compound | HL-60 | Induction of myeloid differentiation. | Cell Differentiation Pathways |

| This compound | - | Inhibition of Protein Phosphatase 2A (PP2A). | Cell Cycle and Proliferation Regulation |

Mechanistic Studies on Biological Actions

Elucidation of Signal Transduction Cascades

The inhibition of PP2A by Leustroducsin H and its analogues has been instrumental in elucidating their impact on various signal transduction cascades. One of the key downstream effects is the modulation of cytokine production and the activation of immune cells.

Research on Leustroducsin B, a closely related compound, has shown that it can activate the nuclear factor-kappaB (NF-κB) signaling pathway. jofph.com This activation was found to be mediated through the acidic sphingomyelinase (aSMase) pathway in human bone marrow-derived stromal cells. jofph.com The inhibition of PP2A is a central event that can trigger these downstream signaling events.

Furthermore, the inhibition of PP2A is known to affect major signaling pathways that regulate cell growth, proliferation, and survival, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. researchgate.net By inhibiting PP2A, this compound can lead to the hyperphosphorylation and activation of components within these cascades. For instance, the specific inhibition of PP2A has been linked to the enhanced activation of the PI3K/Akt signaling pathway. researchgate.net

Allosteric Modulation and Conformational Effects

The binding of inhibitors like this compound to the catalytic subunit of PP2A can induce conformational changes that allosterically modulate the enzyme's activity. While direct structural studies on the this compound-PP2A complex are limited, the mechanism of allosteric regulation of PP2A is an active area of research.

The PP2A holoenzyme is a heterotrimeric complex, consisting of a catalytic (C) subunit, a scaffolding (A) subunit (also known as PR65), and a regulatory (B) subunit. cam.ac.uk The scaffolding A subunit is a flexible structure that can undergo significant conformational changes, which are crucial for the assembly and regulation of the holoenzyme. cam.ac.uk The binding of small molecules to the catalytic subunit can influence the interaction between the different subunits, thereby allosterically modulating PP2A's substrate specificity and activity. plos.orgnih.gov

The binding of an inhibitor to the active site can lock the enzyme in an inactive conformation, preventing it from binding to its substrates. The interaction of the inhibitor with residues near the active site can trigger a cascade of conformational changes that propagate through the protein structure, affecting distant sites. For example, the interaction of small t antigen with the PP2A A subunit induces structural changes that are transduced to other parts of the complex, altering its substrate specificity. plos.org It is plausible that this compound binding to the catalytic subunit similarly induces conformational effects that allosterically inhibit the phosphatase's function.

Chemical Synthesis and Structural Modifications

Strategies for Total Synthesis of Leustroducsin H and Related Analogues

The total synthesis of leustroducsins, particularly the closely related and more studied Leustroducsin B, has been a subject of intense research, leading to the development of sophisticated and elegant synthetic routes. These strategies often serve as a blueprint for the potential synthesis of this compound.

Convergent syntheses, where different fragments of the molecule are synthesized independently and then coupled together, have been the dominant strategy for tackling the complexity of leustroducsins. This approach offers greater efficiency and flexibility compared to a linear synthesis.

A prominent strategy involves the disconnection of the leustroducsin molecule into three key fragments of similar complexity. For instance, in the total synthesis of Leustroducsin B, the molecule was divided into a western fragment, a central fragment, and an eastern fragment containing the cyclohexane (B81311) moiety. figshare.comresearcher.lifeacs.orgnih.govnih.gov This three-fragment convergence strategy significantly reduces the number of steps in the longest linear sequence, a critical measure of synthetic efficiency. figshare.com One of the key advantages of this approach is the ability to prepare large quantities of the individual fragments, which can then be combined in the later stages of the synthesis.

The following table summarizes a representative convergent synthetic approach for a leustroducsin analogue:

| Fragment | Key Starting Materials | Synthesis Highlights |

| Western Fragment (C1-C7) | Commercially available chiral building blocks | Construction of the α,β-unsaturated lactone moiety. |

| Central Fragment (C8-C13) | (R)-malic acid or other chiral pool materials | Stereocontrolled installation of multiple hydroxyl and methyl groups. |

| Eastern Fragment (C14-C23) | Chiral building blocks for the cyclohexane ring | Asymmetric Diels-Alder reaction to establish the core cyclohexane structure. |

This modular approach not only facilitates the total synthesis but also allows for the synthesis of analogues by modifying the individual fragments before the coupling steps, enabling the exploration of structure-activity relationships.

The numerous stereocenters in this compound demand a high degree of stereocontrol throughout the synthesis. Several key stereoselective transformations have been instrumental in achieving the desired stereochemistry.

Asymmetric Aldol (B89426) Reactions: Zinc-ProPhenol-catalyzed aldol reactions have been employed to create crucial carbon-carbon bonds with excellent enantioselectivity (up to 99% ee), for instance, in the synthesis of the central fragment. figshare.com

Sharpless Asymmetric Epoxidation and Dihydroxylation: These powerful reactions have been utilized to introduce stereodefined hydroxyl groups. For example, Sharpless asymmetric dihydroxylation has been used in the synthesis of the central fragment starting from (R)-malic acid. researcher.lifeacs.org

Enzyme-Catalyzed Resolutions: Lipase-catalyzed kinetic resolution has been employed to obtain optically active alcohols, which serve as key intermediates for certain fragments. researcher.lifeacs.org Additionally, lipase-mediated desymmetrization of a meso-diol has been a key step in establishing a critical stereocenter.

Asymmetric Diels-Alder Reaction: The construction of the cyclohexane moiety has been achieved with high stereocontrol using an asymmetric Diels-Alder reaction. researcher.lifeacs.org

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been utilized to set the stereochemistry of the central fragment with high diastereoselectivity. figshare.com

The successful union of the carefully constructed fragments is a critical aspect of the convergent synthesis of leustroducsins. A variety of robust and reliable coupling reactions have been employed to form the key carbon-carbon bonds.

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction has been effectively used for the coupling of vinyl halides with aldehydes, proving to be a reliable method for connecting key fragments in good yield. researcher.lifeacs.org

Julia Coupling Reaction: Although attempted, the Julia coupling reaction for connecting two of the main segments resulted in lower yields due to unexpected epimerization, highlighting the challenges associated with complex fragment couplings. researcher.lifeacs.org

Wittig and Stille Coupling Reactions: These reactions have been utilized for the coupling of the central and eastern fragments, demonstrating their utility in forming carbon-carbon bonds in complex molecular settings. researcher.lifeacs.org

Chelate-Controlled Addition of a Vinyl Zincate: A highly efficient and diastereoselective addition of a vinyl zincate to an α-hydroxy ketone has been a cornerstone in connecting the western and central fragments, showcasing a powerful method for creating sterically hindered C-C bonds. figshare.com

Silicon-Mediated Cross-Coupling: A modified Hiyama cross-coupling reaction, which is palladium-catalyzed and silicon-based, has been successfully employed to unite two highly functionalized fragments. figshare.com

The choice of coupling methodology is critical and must be carefully selected to be compatible with the various functional groups present in the advanced intermediates.

Semisynthetic Approaches from this compound Precursors

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to certain analogues. A semisynthesis of Leustroducsin B starting from this compound has been reported. figshare.com This approach is particularly valuable given that this compound is a major component isolated from the fermentation broth of Streptomyces platensis.

This semisynthetic strategy typically involves the selective acylation of the primary hydroxyl group in this compound to introduce the desired side chain found in other leustroducsins. This method provides a practical way to access other members of the leustroducsin family that are produced in much lower quantities naturally.

Chemoenzymatic Synthesis of this compound Derivatives

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and milder reaction conditions. While the total synthesis of leustroducsins has primarily relied on traditional chemical methods, the potential for chemoenzymatic approaches, particularly for the synthesis of derivatives, is a promising area for future research.

Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. In the context of this compound, these enzymes could potentially be used to selectively acylate the various hydroxyl groups present in the molecule, leading to a library of novel derivatives.

While there are no specific reports on the use of acyltransferases for the derivatization of this compound, the general principles of their application in natural product modification suggest their potential utility. For instance, lipases, a type of acyltransferase, are widely used in organic synthesis for their ability to catalyze regioselective and enantioselective acylations in non-aqueous media. nih.gov A lipase-mediated desymmetrization has already been utilized in the synthesis of a key intermediate for Leustroducsin B, demonstrating the feasibility of incorporating enzymatic steps.

The potential application of acyltransferases for the derivatization of this compound could involve:

Regioselective Acylation: Acyltransferases could be employed to selectively acylate one or more of the hydroxyl groups on the this compound scaffold, which would be challenging to achieve with conventional chemical methods without the use of extensive protecting group manipulations.

Generation of Novel Analogues: By using a variety of acyl-CoA donors or other acyl sources, a diverse range of ester derivatives of this compound could be generated. These new analogues could then be screened for improved biological activity or other desirable properties.

The development of such chemoenzymatic strategies would represent a significant advancement in the structural diversification of the leustroducsin family, potentially leading to the discovery of new therapeutic agents.

Generation of Novel Non-Natural Analogues

The generation of novel non-natural analogues of this compound is a critical area of research aimed at exploring and optimizing the biological activities of this natural product. While extensive research has been conducted on the total synthesis of the related compound, Leustroducsin B, and has established that this compound can serve as a key intermediate in its semi-synthesis, detailed public information specifically documenting the synthesis and biological evaluation of a wide array of non-natural this compound analogues is limited. acs.orgacs.org

The primary motivation for creating such analogues is to investigate the structure-activity relationships (SAR) of the Leustroducsin family of compounds. By systematically modifying different functional groups and structural motifs within the this compound scaffold, researchers can identify the key molecular features responsible for its biological effects. This knowledge is instrumental in designing new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

General strategies in natural product analogue synthesis often involve modifications at various sites, including:

The Cyclohexane Ring: Alterations to the substituents on the cyclohexane moiety can influence the molecule's interaction with its biological targets.

The Lactone Ring: Modifications to the α,β-unsaturated lactone, such as saturation or substitution, can provide insights into its role in the compound's mechanism of action.

The Phosphate (B84403) Group: Esterification or replacement of the phosphate moiety can be explored to understand its contribution to the compound's properties.

While the ambition to produce and test such analogues is a recurring theme in the synthetic literature concerning Leustroducsins, specific data on the non-natural analogues of this compound, including their detailed synthesis and corresponding biological data, are not widely available in the public domain based on current search results. The convergent synthetic strategies developed for Leustroducsin B, which can utilize this compound as a precursor, theoretically provide a platform for the future creation and evaluation of a diverse library of non-natural analogues. acs.org The exploration of these novel structures remains a promising avenue for the discovery of new therapeutic agents.

Table of Novel Non-Natural Analogues of this compound and Research Findings

Structure Activity Relationship Sar Studies

Impact of Acyl Substituent at C-18 on Biological Activity

The acyl substituent at the C-18 position is a crucial determinant of the biological activity of leustroducsins and the related phoslactomycin (PLM) family of compounds. researchgate.net Leustroducsin H, which possesses a hydroxyl group (-OH) at this position, is structurally equivalent to phoslactomycin G (PLM G). nih.gov It is often produced by the enzymatic hydrolysis of the acyl groups from a mixture of other leustroducsins. nih.govresearchgate.net

Studies comparing this compound with its acylated analogs, such as Leustroducsin B, demonstrate significant differences in biological effects. For instance, this compound was found to be 100 times less effective than Leustroducsin B as a cytokine inducer in in vitro studies. nih.gov However, it exhibited comparable thrombopoietic effects in vivo, suggesting that the metabolic fate and mechanism of action can vary depending on the biological context. nih.gov The acylation of the C-18 hydroxyl group clearly plays a significant role in the biological activity of this compound (PLM G). nih.gov

Further research has confirmed that the acyl group is essential for certain activities. For example, the acyl group is required for the antifungal activity of phoslactomycins against Rhodotorula glutinis. nih.gov The enzymatic acylation of PLM G (this compound) to produce various phoslactomycin analogs highlights the importance of this position. An 18-O-acyltransferase, PlmS3, has been identified that catalyzes the esterification of PLM G with a range of acyl-CoA substrates, demonstrating a chemoenzymatic route to generate known and novel acylated derivatives with potentially potent biological activities. nih.govasm.org Leustroducsin B, which is PLM G acylated with 6-methyloctanoic acid, possesses a number of interesting and potentially useful biological activities. nih.gov

Table 1: Comparison of Biological Activity of this compound and Acylated Analogues This table illustrates the impact of the C-18 substituent on the biological activity of this compound compared to its acylated form, Leustroducsin B.

| Compound | C-18 Substituent | Relative In Vitro Cytokine Induction Activity | Antifungal Activity | Source |

| This compound | -OH | 1x | Inactive | nih.govnih.gov |

| Leustroducsin B | Acyl (6-methyloctanoyl) | 100x | Active | nih.govnih.gov |

Role of the Phosphate (B84403) Ester Group in Biological Functionality

The phosphate ester group is an indispensable feature for the primary biological activities of the fostriecin (B16959) family, which includes the leustroducsins. nih.govresearchgate.net This functional group is crucial for the potent and selective inhibition of protein phosphatase 2A (PP2A), a key enzyme in cell growth regulation. nih.govacs.org

Structure-activity relationship studies consistently show that the removal of the phosphate group leads to a dramatic loss of activity. nih.gov For example, dephosphofostriecin and dephosphocytostatin, which lack the phosphate moiety, exhibit minimal inhibitory activity against PP2A. nih.gov Similarly, degradation products of Phoslactomycin B that have lost the phosphate group show significantly reduced antifungal activity. researchgate.net The introduction of the phosphate group is a critical step in the total synthesis of these compounds, underscoring its importance for the desired biological function. nih.gov

While essential for PP2A inhibition, the absence of the phosphate group can unmask other potential biological activities. Lactomycins, which are dephosphorylated derivatives of phoslactomycins, have been found to be inhibitors of cathepsin B, an activity not reported for their phosphorylated parent compounds. mdpi.com This suggests that while the phosphate is key for one mode of action, its removal can lead to interaction with different biological targets. Nevertheless, for the characteristic antitumor and cytokine-inducing activities associated with leustroducsins, the phosphate ester is considered essential. nih.gov

Table 2: Effect of Phosphate Group on PP2A Inhibition This table demonstrates the critical role of the phosphate ester group by comparing the inhibitory activity of phosphorylated compounds and their dephosphorylated analogs against Protein Phosphatase 2A (PP2A).

| Compound | Phosphate Group | PP2A Inhibitory Activity (IC50) | Source |

| Fostriecin | Present | 1.4 nM | nih.gov |

| Dephosphofostriecin | Absent | >100 µM | nih.gov |

| Cytostatin | Present | 29.0 nM | nih.gov |

| Dephosphocytostatin | Absent | >100 µM | nih.gov |

Significance of the Macrolactone Ring Structure for Activity

The macrolactone ring, particularly the α,β-unsaturated δ-lactone moiety, is a characteristic structural feature of the leustroducsin and phoslactomycin family. nih.govacs.orgmdpi.com This part of the molecule is significant for the potency of their biological activity. nih.gov

Studies involving the modification of the lactone ring indicate its contribution to the potent inhibition of PP2A. nih.gov The α,β-unsaturated lactone is believed to be involved in forming a covalent, though reversible, adduct with a cysteine residue (Cys269) in the active site of PP2A. researchgate.net This interaction is a key component of its inhibitory mechanism.

While the macrolactone ring is important for high potency, some research suggests it may not be absolutely essential for activity, albeit with significantly reduced efficacy. nih.gov Degradation products of Phoslactomycin B, in which the lactone ring was hydrolyzed, showed dramatically reduced antifungal activity, even though the core structure remained intact. researchgate.net Furthermore, the integrity of the lactone ring is crucial for recognition by biosynthetic enzymes; derivatives with a hydrolyzed lactone ring could not be processed by the PlmS2 monooxygenase, an enzyme involved in the biosynthetic pathway. nih.gov This highlights the structural importance of the intact ring for both enzymatic modification and biological function.

Systematic Derivatization and Functional Evaluation

This compound serves as a valuable and versatile intermediate for systematic derivatization to explore structure-activity relationships. nih.govnih.gov Its C-18 hydroxyl group provides a convenient handle for chemical or enzymatic modifications, allowing for the synthesis of a wide array of analogs. nih.govresearchgate.netresearchgate.net

Chemical transformation of this compound to Leustroducsin B has been accomplished, providing a pathway to more potent derivatives. researchgate.netresearchgate.net This process enables the differentiation of the various functional groups (hydroxyl, amino, and phosphate), offering a template for creating diverse synthetic derivatives for comprehensive SAR studies. researchgate.net

Enzymatic approaches have also proven highly effective. The acyltransferase enzyme PlmS3 can esterify the C-18 hydroxyl group of this compound (PLM G) with various saturated, unsaturated, and aromatic carboxylic acids. nih.govasm.org This chemoenzymatic strategy provides an efficient route to access not only naturally occurring phoslactomycins but also novel, non-natural analogs. nih.gov The systematic synthesis and subsequent functional evaluation of these derivatives are central to defining the precise structural requirements for the desired biological activities, such as PP2A inhibition, antifungal effects, and cytokine induction. nih.govnih.gov Such studies have been instrumental in creating pharmacophores—the essential structural features for biological activity—to guide the rational design of new, selective therapeutic agents. nih.gov

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Structural Elucidation During Synthesis

The synthesis and chemical transformation of leustroducsins are complex multi-step processes where the precise characterization of intermediates and the final product is paramount. researchgate.net Spectroscopic methods are the cornerstone of this structural elucidation, providing detailed information about the molecular framework and stereochemistry.

During the total synthesis of related compounds like Leustroducsin B, and in chemical transformations starting from Leustroducsin H, a battery of spectroscopic techniques is employed. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses, is fundamental for mapping the carbon skeleton and the connectivity of protons. researchgate.net These spectra, often measured at high frequencies (e.g., 300 to 600 MHz), allow for the unambiguous assignment of most signals even in complex molecules. researchgate.nethmdb.ca High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides exact molecular weight and elemental composition data, confirming the molecular formula of synthetic intermediates and the final compound. researchgate.net

The absolute configuration of stereocenters within the molecule, a critical aspect for biological activity, can be determined using advanced NMR techniques, such as the Ohrui-Akasaka method, which has been applied to the leustroducsin family. researchgate.net This method provides definitive stereochemical information that is crucial for validating a synthetic route.

Table 1: Representative Spectroscopic Data Used in the Analysis of Leustroducsin-Related Structures Note: This table is a representation of the types of data obtained. Specific chemical shifts (δ) are highly dependent on the solvent and the exact structure of the intermediate.

| Technique | Frequency/Method | Information Obtained | Typical Application in Synthesis |

| ¹H NMR | 300-600 MHz | Proton environment, coupling constants (J-values), stereochemical relationships. | Confirming the presence of specific functional groups (e.g., alkenes, alcohols) and their relative stereochemistry. |

| ¹³C NMR | 75-150 MHz | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Verifying the carbon backbone of synthetic intermediates. researchgate.net |

| HRMS | ESI | Precise molecular mass and elemental formula. | Confirming the identity and purity of the target compound. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | N/A | Correlation of protons with protons (COSY) or carbons (HSQC, HMBC). | Assembling fragments of the molecule by establishing long-range connectivity. |

Enzyme Assay Development for Activity Profiling

To understand the biological effects of this compound, researchers develop specific enzyme assays to quantify its activity and selectivity. Leustroducsins are known to be potent inhibitors of protein phosphatase 2A (PP2A), an enzyme that plays a critical role in cellular regulation. researchgate.netacs.org Assays designed to measure the inhibition of PP2A are therefore central to profiling the bioactivity of this compound and its derivatives. researchgate.net These assays typically involve incubating the enzyme with a specific substrate that generates a detectable signal (e.g., colorimetric or fluorescent) upon dephosphorylation. The reduction in signal in the presence of this compound allows for the determination of inhibitory potency, often expressed as an IC₅₀ value. acs.org

Beyond its primary target, the broader biological profile of this compound is explored through various other assays. For instance, its ability to induce cytokine production, such as granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), is measured in cell-based assays using human bone marrow stromal cells. acs.orgjst.go.jp Furthermore, assays for antibacterial or antifungal activity, such as zone of inhibition tests, can be used to screen for additional therapeutic properties. acs.org

Enzyme assays are also crucial for studying the biosynthesis of leustroducsins. For the related phoslactomycins, the activity of the acyltransferase PlmS₃, which is responsible for the final acylation step, was determined using a spectrophotometric assay that measures the release of coenzyme A (CoA). nih.gov Such assays are invaluable for characterizing the function of biosynthetic enzymes and for their potential use in chemoenzymatic synthesis. nih.gov

Genetic Engineering for Biosynthetic Pathway Manipulation

The production of this compound by its native host, Streptomyces, can be rationally improved and modified through genetic engineering of its biosynthetic pathway. Leustroducsins belong to the phoslactomycin (PLM) family of natural products, and the discovery of the PLM biosynthetic gene cluster has enabled targeted genetic manipulations. researchgate.netnih.govmdpi.com

Researchers have successfully identified and manipulated key genes within the cluster to alter the final products. nih.gov For example, the gene plmS₂, which encodes a cytochrome P450 monooxygenase, is responsible for a hydroxylation step. nih.gov The gene plmS₃ encodes an 18-O-acyltransferase that attaches various acyl groups to the molecule's core. nih.gov

By creating targeted gene deletions, scientists can block the biosynthetic pathway at specific points. Deletion of plmS₃ in Streptomyces sp. HK 803 resulted in the accumulation of the deacylated intermediate, PLM G. researchgate.netnih.gov This not only confirmed the function of the enzyme but also created a strain that produces a key precursor for the semi-synthesis of novel analogs. researchgate.net Similarly, manipulation of other pathway genes has been used to engineer strains that selectively produce a single analog, such as phoslactomycin B, at significantly higher yields than the wild-type strain. researchgate.netjst.go.jp These genetic engineering strategies provide a powerful platform for generating new leustroducsin derivatives and for improving production titers for industrial applications. google.comgoogle.com

Table 2: Key Genes in the Phoslactomycin/Leustroducsin Biosynthetic Pathway and Their Function

| Gene | Encoded Enzyme | Function in Biosynthesis | Result of Genetic Manipulation |

| plmS₂ | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of phoslactomycin B to form the intermediate PLM G. nih.gov | Deletion leads to accumulation of phoslactomycin B. nih.gov |

| plmS₃ | 18-O-Acyltransferase | Catalyzes the final esterification at the C-18 hydroxyl group using various acyl-CoA substrates. nih.gov | Deletion leads to accumulation of the deacylated precursor, PLM G. researchgate.netnih.gov |

| chc genes | Various | Biosynthesis of cyclohexanecarboxyl-CoA (CHC), the starter unit for the polyketide synthase. mdpi.com | Manipulation could allow for incorporation of different starter units to create novel analogs. |

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) provides a mechanism to rapidly test this compound and a library of its natural and synthetic derivatives against a vast number of biological targets. researchgate.net This approach is essential for discovering new therapeutic applications beyond its known role as a PP2A inhibitor. HTS platforms can utilize a variety of detection methods, including chromatographic and spectroscopic analysis, as well as functional assays. google.comgoogleapis.com

For example, libraries of compounds, which could include various this compound derivatives generated by genetic engineering or chemoenzymatic synthesis, can be screened against panels of cancer cell lines, bacterial or fungal pathogens, or specific enzymes. googleapis.com An enzymatic activity assay, a zone of inhibition assay, or a reporter gene assay can be adapted to a microplate format to allow for the simultaneous testing of thousands of compounds. google.com

The creation of natural product repositories, such as the RIKEN Natural Products Depository (NPDepo), facilitates this process by providing curated libraries of microbial metabolites for HTS campaigns. researchgate.net By applying HTS, researchers can efficiently profile this compound against diverse biological targets, potentially uncovering novel activities and mechanisms of action that would not be found through hypothesis-driven research alone. This accelerates the drug discovery process and expands the potential utility of this important class of natural products.

Future Research Directions and Potential Research Applications for Leustroducsin H

Leustroducsin H, a member of the phoslactomycin family of natural products, presents a complex and intriguing molecular architecture. Its potent biological activities, particularly as an inhibitor of protein phosphatase 2A (PP2A), have established it as a significant molecule for ongoing scientific inquiry. The future of this compound research is poised to expand into several key areas, from fundamental biosynthetic understanding to the development of new therapeutic agents and research tools. These directions aim to fully unlock the potential of this intricate natural compound.

Q & A

Q. What are the primary natural sources and isolation protocols for Leustroducsin H?

this compound is likely derived from Streptomyces species, analogous to its structural analogs (e.g., Leustroducsin B and C) . Methodological steps include:

- Microbial screening : Use selective media to culture soil-derived Streptomyces strains under aerobic conditions.

- Extraction : Employ solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques (e.g., HPLC with C18 columns) to isolate the compound.

- Characterization : Confirm identity via NMR, HRMS, and comparison with published spectral data for related analogs .

Q. What in vitro assays are standard for evaluating the antitumor activity of this compound?

- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .

Q. How should researchers design experiments to validate the stereochemical configuration of this compound?

- Synthetic intermediates : Use X-ray crystallography or NOESY NMR to confirm stereocenters during synthesis.

- Comparative analysis : Cross-reference optical rotation and chiral HPLC retention times with published data for Leustroducsins B and C .

Advanced Research Questions

Q. What methodological strategies address low yields in multi-step synthesis of this compound?

Based on Leustroducsin B synthesis (24 steps, 4% yield) :

- Optimize key steps : Reformatsky/Claisen condensation can be improved by adjusting silyl glyoxylate stoichiometry or using chiral auxiliaries.

- Protection/deprotection : Employ orthogonal protecting groups (e.g., TBS, PMB) to minimize side reactions.

- Scale-up : Use flow chemistry for hazardous intermediates (e.g., β-lactones) to enhance safety and reproducibility.

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

- Systematic comparison : Replicate assays under identical conditions (e.g., cell line, dosage, exposure time).

- Orthogonal validation : Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to identify downstream targets.

- Variable analysis : Control for batch-to-batch variability in compound purity using LC-MS .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound pharmacological studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Error handling : Apply bootstrap resampling to estimate confidence intervals for IC50 values.

- Reproducibility : Report p-values with multiplicity adjustments (e.g., Bonferroni) for multi-arm studies .

Q. How do structural modifications of this compound analogs influence bioactivity?

- SAR studies : Synthesize derivatives with modifications to the dioxolane ring or polyketide chain.

- Functional assays : Compare antifungal (e.g., Candida albicans MIC) and cytotoxic activities across analogs.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound isolation and bioactivity studies?

- Documentation : Adhere to the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry, including raw spectral data and chromatograms .

- Replication : Share protocols via platforms like Protocols.io and include negative controls in all assays.

- Collaborative verification : Partner with independent labs to validate key findings .

Q. How should researchers handle discrepancies between synthetic and naturally isolated this compound?

- Purity assessment : Compare synthetic and natural samples via HPLC-MS and [α]D measurements.

- Bioactivity testing : Conduct parallel assays to identify activity differences attributable to impurities or stereoisomers .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.